N-Oleoylethanolamide-d4
N-Oleoylethanolamide-d4
N-Oleoylethanolamide-d4 is the labeled analogue of N-Oleoylethanolamide, an agonist of peroxisome proliferator-activated receptor-α (PPAR-α). N-Oleoylethanolamide generates an intestinal signal that stimulates central dopamine activity establishing a link between caloric-homeostatic and hedonic-homeostatic controllers. N-Oleoylethanolamide-d4 is a selective GPR55 agonist.
Oleoyl ethanolamide-d4 contains four deuterium atoms at the hydroxyethyl 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of oleoyl ethanolamide by GC- or LC-mass spectrometry. Oleoyl ethanolamide (OEA) is an analog of the endocannabinoid AEA found in brain tissue and in chocolate. It is one of the long chain fatty acid ethanolamides that accumulates rapidly in infarcted tissue, but its biosynthesis is reduced in the intestine of rats following food deprivation. OEA is an endogenous, potent agonist for PPARα, exhibiting an EC50 value of 120 nM in a transactivation assay. Systemic administration of OEA suppresses food intake and reduces weight gain in rats (10 mg/kg intraperitoneally) and PPARα wild-type mice, but not in PPARα knockout mice. These data indicate that OEA regulates food intake by a PPARα-mediated mechanism.
Oleoyl ethanolamide-d4 contains four deuterium atoms at the hydroxyethyl 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of oleoyl ethanolamide by GC- or LC-mass spectrometry. Oleoyl ethanolamide (OEA) is an analog of the endocannabinoid AEA found in brain tissue and in chocolate. It is one of the long chain fatty acid ethanolamides that accumulates rapidly in infarcted tissue, but its biosynthesis is reduced in the intestine of rats following food deprivation. OEA is an endogenous, potent agonist for PPARα, exhibiting an EC50 value of 120 nM in a transactivation assay. Systemic administration of OEA suppresses food intake and reduces weight gain in rats (10 mg/kg intraperitoneally) and PPARα wild-type mice, but not in PPARα knockout mice. These data indicate that OEA regulates food intake by a PPARα-mediated mechanism.
Brand Name:
Vulcanchem
CAS No.:
946524-36-3
VCID:
VC20873181
InChI:
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NCCO
Molecular Formula:
C20H39NO2
Molecular Weight:
329.6 g/mol
N-Oleoylethanolamide-d4
CAS No.: 946524-36-3
Cat. No.: VC20873181
Molecular Formula: C20H39NO2
Molecular Weight: 329.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Oleoylethanolamide-d4 is the labeled analogue of N-Oleoylethanolamide, an agonist of peroxisome proliferator-activated receptor-α (PPAR-α). N-Oleoylethanolamide generates an intestinal signal that stimulates central dopamine activity establishing a link between caloric-homeostatic and hedonic-homeostatic controllers. N-Oleoylethanolamide-d4 is a selective GPR55 agonist. Oleoyl ethanolamide-d4 contains four deuterium atoms at the hydroxyethyl 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of oleoyl ethanolamide by GC- or LC-mass spectrometry. Oleoyl ethanolamide (OEA) is an analog of the endocannabinoid AEA found in brain tissue and in chocolate. It is one of the long chain fatty acid ethanolamides that accumulates rapidly in infarcted tissue, but its biosynthesis is reduced in the intestine of rats following food deprivation. OEA is an endogenous, potent agonist for PPARα, exhibiting an EC50 value of 120 nM in a transactivation assay. Systemic administration of OEA suppresses food intake and reduces weight gain in rats (10 mg/kg intraperitoneally) and PPARα wild-type mice, but not in PPARα knockout mice. These data indicate that OEA regulates food intake by a PPARα-mediated mechanism. |
|---|---|
| CAS No. | 946524-36-3 |
| Molecular Formula | C20H39NO2 |
| Molecular Weight | 329.6 g/mol |
| IUPAC Name | (Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide |
| Standard InChI | InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 |
| Standard InChI Key | BOWVQLFMWHZBEF-QAFBOUAWSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCO |
| Appearance | Assay:≥99% deuterated forms (d1-d4)A solution in ethanol |
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